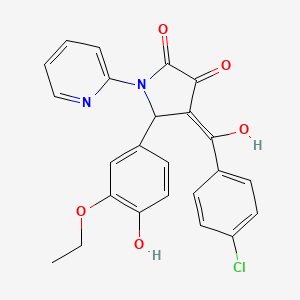
4-(4-chlorobenzoyl)-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-chlorobenzoyl)-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C24H19ClN2O5 and its molecular weight is 450.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-(4-chlorobenzoyl)-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a synthetic derivative belonging to the class of pyrrole-based compounds. Its structure suggests potential biological activities, particularly in medicinal chemistry, where such compounds are often explored for their pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C20H19ClN2O4. Its structure includes:
- A pyrrole ring , which is known for its diverse biological activities.
- A chlorobenzoyl group , which may enhance its interaction with biological targets.
- A hydroxyphenyl group , potentially contributing to antioxidant properties.
Biological Activity Overview
Research into the biological activity of this compound indicates several promising areas:
Anticancer Activity
Studies have shown that pyrrole derivatives exhibit anticancer properties . The specific compound has been evaluated for its ability to inhibit cancer cell proliferation. For example, a study demonstrated that similar pyrrole compounds could induce apoptosis in various cancer cell lines by modulating signaling pathways related to cell survival and death.
Antioxidant Properties
The presence of the hydroxy group in the phenyl ring suggests potential antioxidant activity . Compounds with similar structures have been noted for their ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage and may contribute to the compound's anticancer effects.
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in cancer metabolism. For instance, research on related compounds indicates they can inhibit enzymes like topoisomerases and kinases , which are critical for DNA replication and cell division.
Research Findings
Several studies have highlighted the biological activity of pyrrole derivatives, including the one :
- Cell Viability Assays : In vitro studies using various cancer cell lines (e.g., HeLa, MCF-7) showed that this compound significantly reduces cell viability at micromolar concentrations. The mechanism appears to involve apoptosis induction, as evidenced by increased caspase activity.
- Antioxidant Activity Tests : The compound exhibited a high degree of free radical scavenging ability in assays such as DPPH and ABTS, indicating strong antioxidant potential.
- Mechanistic Studies : Further investigation into the mechanism revealed that the compound disrupts mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis.
Case Studies
Several case studies have been documented regarding similar compounds:
Propriétés
IUPAC Name |
(4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(3-ethoxy-4-hydroxyphenyl)-1-pyridin-2-ylpyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O5/c1-2-32-18-13-15(8-11-17(18)28)21-20(22(29)14-6-9-16(25)10-7-14)23(30)24(31)27(21)19-5-3-4-12-26-19/h3-13,21,28-29H,2H2,1H3/b22-20- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXGRRWXWZLQSW-XDOYNYLZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2C4=CC=CC=N4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)C2/C(=C(\C3=CC=C(C=C3)Cl)/O)/C(=O)C(=O)N2C4=CC=CC=N4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














